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Compound of Interest

Compound Name: sodium;pyridine-4-carboxylate

Cat. No.: B7882404

Get Quote

Compound: Sodium Pyridine-4-Carboxylate (Sodium Isonicotinate) CAS: 16887-79-9 Molecular

Formula:

(Commonly variable hydrates)

Executive Summary & Strategic Utility
In drug development, Sodium Pyridine-4-Carboxylate is not merely a reagent; it is a critical

pharmaceutical salt former and a ligand for Metal-Organic Frameworks (MOFs) used in drug

delivery. Its spectroscopic signature differs fundamentally from its parent molecule, isonicotinic

acid.

The Core Analytical Challenge: Distinguishing the salt form from the free acid or co-crystal

forms during solid-state screening. This guide provides the spectral fingerprints required to

validate complete deprotonation and lattice formation.

Synthesis & Purification Workflow
Context: To obtain high-purity spectroscopic standards, one must control the hydration state, as

lattice water significantly alters vibrational spectra.
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Protocol: Controlled Synthesis of Analytical Standard
Objective: Generate chemically pure Sodium Isonicotinate Pentahydrate for spectral

benchmarking.

Stoichiometric Neutralization:

Dissolve Isonicotinic Acid (1.23 g, 10 mmol) in 50 mL deionized water at 40°C.

Slowly add Sodium Hydroxide (1.0 M, 10 mL) dropwise while monitoring pH.

Critical Step: Adjust pH to 7.4–7.8. Do not exceed pH 8.5 to prevent hydrolysis

degradation or formation of excess hydroxide adducts.

Crystallization:

Filter the solution through a 0.22 µm PTFE membrane to remove particulate nuclei.

Add Ethanol (anti-solvent) dropwise until persistent turbidity is observed (approx. 1:1 v/v

ratio).

Allow to stand at 4°C for 24 hours.

Isolation:

Collect colorless prisms via vacuum filtration.

Drying: Air dry at ambient temperature (25°C) to maintain the hydrate structure. Do not

oven dry >60°C, as dehydration collapses the crystal lattice, shifting IR bands.

Workflow Diagram: Synthesis & Characterization
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Caption: Workflow for generating analytical-grade sodium isonicotinate, linking synthesis steps

to critical quality attributes (CQAs).

Vibrational Spectroscopy (FT-IR & Raman)
The Definitive Test for Salt Formation.

The transition from carboxylic acid (

) to carboxylate anion (

) causes the disappearance of the carbonyl stretch and the emergence of two new bands:
asymmetric and symmetric carboxylate stretching.

Key Spectral Features
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Functional
Group

Mode
Frequency
(cm⁻¹)

Intensity
Structural
Insight

Carboxylate (

)
(Asymmetric) 1540 – 1560 Strong

Primary Indicator

of Salt

Formation.

Replaces the

C=O band (1710

cm⁻¹) of the acid.

Carboxylate (

)
(Symmetric) 1380 – 1400 Medium

The separation (

cm⁻¹) indicates

ionic/bridging

coordination to

Na⁺.

Pyridine Ring (C=C/C=N) 1590 – 1610 Strong

Shifts slightly

upon

coordination or

protonation of

the ring nitrogen.

Water (Hydrate) 3200 – 3500 Broad

Indicates

presence of

lattice water

(pentahydrate

form).

C-H (Aromatic) 3000 – 3100 Weak

Standard

aromatic

signatures.

Raman Complement
Raman spectroscopy is advantageous for aqueous solutions or wet samples where water

obscures IR regions.

Ring Breathing Mode: A very strong, sharp peak appears at ~1000 cm⁻¹ (characteristic of

mono-substituted pyridine rings).
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Carboxylate: Symmetric stretch (

) is Raman active and appears as a strong band near 1400 cm⁻¹.

Nuclear Magnetic Resonance (NMR)
Solution-State Validation.

NMR confirms the chemical structure and purity. Note that in

, the rapid exchange of labile protons means no OH signal is observed.

NMR (400 MHz, )
The spectrum displays an AA'XX' coupling pattern typical of para-substituted pyridines.

Position
Shift (

, ppm)
Multiplicity Integration Assignment

H2, H6 8.60 – 8.65
Doublet (

Hz)
2H

Protons ortho to

Nitrogen

(Deshielded by

electronegative

N).

H3, H5 7.75 – 7.80
Doublet (

Hz)
2H

Protons meta to

Nitrogen (Ortho

to Carboxylate).

Diagnostic Shift: In the free acid (in DMSO-

), the carboxyl proton appears at ~13.5 ppm. In the sodium salt (in

), this peak is absent.

NMR (100 MHz, )
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Carbon
Shift (

, ppm)
Assignment

C-COO⁻ 172.0
Carboxylate Carbon

(Quaternary).

C2, C6 149.5
Aromatic C-

(Next to N).

C4 145.0
Aromatic C-

(Substituted).

C3, C5 124.5
Aromatic C-

.

Electronic Spectroscopy (UV-Vis)
Quantification & Conjugation Analysis.

Sodium isonicotinate exhibits characteristic

transitions. The spectrum is pH-dependent due to the protonation capability of the pyridine
nitrogen (

for the ring nitrogen).

Solvent: Water (pH 7.0)

:266 nm

Molar Absorptivity (

): ~3,500 - 4,000

Shoulder: ~215 nm (Secondary band).

Analytical Note: If the pH drops below 4.0, the pyridine nitrogen becomes protonated, causing

a red shift (bathochromic shift) and an increase in intensity due to increased conjugation
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resonance.

Structural Correlation (X-Ray Crystallography)
Linking Spectra to Structure.

The spectroscopic properties are dictated by the crystal packing. Sodium isonicotinate typically

crystallizes as a pentahydrate in the triclinic or monoclinic system.

Coordination Geometry: The Sodium (

) ion is typically octahedral, coordinated by water molecules and the carboxylate oxygens.

Hydrogen Bonding: Extensive H-bonding networks (Water-Carboxylate and Water-Water)

cause the broadening of the OH stretch in IR.[1]

Pi-Stacking: Pyridine rings often stack in parallel, which stabilizes the lattice but can lead to

fluorescence quenching in the solid state.

Diagram: Structure-Property Relationship
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Caption: Causal links between the solid-state crystal lattice and observed spectroscopic

signals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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